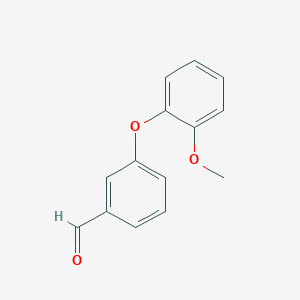

3-(2-Methoxyphenoxy)benzaldehyde

描述

属性

IUPAC Name |

3-(2-methoxyphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-13-7-2-3-8-14(13)17-12-6-4-5-11(9-12)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNWPJYYSGTPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467733 | |

| Record name | 3-(2-Methoxy-phenoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66855-92-3 | |

| Record name | 3-(2-Methoxy-phenoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Aromatic Substitution (SNAr) or Ullmann Ether Synthesis

A widely employed approach is the nucleophilic aromatic substitution or copper-catalyzed Ullmann-type ether synthesis, where 3-hydroxybenzaldehyde (or its derivative) reacts with 2-methoxyphenol under basic conditions to form the ether bond.

- Reaction conditions : Typically, the phenol is deprotonated using a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Catalysts : Copper salts (e.g., CuI) or other copper complexes facilitate the coupling.

- Temperature : Elevated temperatures (80–120 °C) are often required to drive the reaction.

- Yield : Reported yields range from moderate to good (60–85%) depending on reaction time and catalyst loading.

Williamson Ether Synthesis Variant

In this method, 3-hydroxybenzaldehyde is converted into its alkoxide form, which then reacts with 2-methoxyphenyl halide (e.g., bromide or chloride) to form the ether.

- Base : Strong bases like sodium hydride (NaH) or potassium tert-butoxide are used to generate the alkoxide.

- Solvent : Anhydrous solvents such as tetrahydrofuran (THF) or DMF.

- Temperature : Ambient to reflux conditions.

- Advantages : High selectivity for the ether formation.

- Disadvantages : Requires careful control to avoid side reactions like aldol condensation of the aldehyde.

Direct Etherification via Phenol and Benzaldehyde Derivatives

Though less common for this specific compound due to the sensitivity of the aldehyde group, direct etherification can be attempted by activating the phenol or benzaldehyde derivative with reagents such as thionyl chloride to form intermediates that then react to form the ether bond.

- Example : Esterification-like reaction of 2-methoxyphenol with 3-hydroxybenzaldehyde activated by thionyl chloride.

- Limitations : Risk of aldehyde group oxidation or side reactions, requiring mild conditions and protective strategies.

Detailed Research Findings

Cesium Carbonate-Mediated Etherification in DMF

A study involving the synthesis of related benzaldehyde derivatives utilized cesium carbonate as a base in dry DMF to deprotonate the phenol, followed by reaction with the appropriate aryl halide. The reaction was carried out under nitrogen atmosphere at 75 °C for 3 hours, monitored by thin-layer chromatography (TLC). After workup and purification by column chromatography, yields of approximately 75% were obtained. This method ensures minimal side reactions and good purity of the aldehyde product.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature (°C) | Catalyst/Base | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Ullmann Ether Synthesis | 3-Hydroxybenzaldehyde, 2-Methoxyphenol | DMF, DMSO | 80–120 | CuI, K2CO3 or Cs2CO3 | 60–85 | Requires inert atmosphere, good selectivity |

| Williamson Ether Synthesis | 3-Hydroxybenzaldehyde alkoxide, 2-Methoxyphenyl halide | THF, DMF | RT to reflux | NaH, KOtBu | 70–80 | High selectivity, careful control needed |

| Direct Etherification (Thionyl chloride activation) | 3-Hydroxybenzaldehyde, 2-Methoxyphenol | Organic solvents | Mild (room temp) | Thionyl chloride | Variable | Risk of aldehyde oxidation, less common |

| Industrial Oxidation (Related compounds) | Phenoxy toluene derivatives | Not specified | 398–448 K | Co/Mn acetates + promoters | High | Potential scale-up method, needs adaptation |

Analytical and Purification Considerations

- Monitoring : TLC and NMR spectroscopy are employed to monitor reaction progress and confirm product formation.

- Purification : Column chromatography using ethyl acetate/petroleum ether mixtures is standard to isolate pure 3-(2-Methoxyphenoxy)benzaldehyde.

- Characterization : ^1H NMR typically shows aldehyde proton signals near δ 10 ppm and aromatic protons between δ 6.7–7.9 ppm. Mass spectrometry confirms molecular weight.

化学反应分析

Types of Reactions

3-(2-Methoxyphenoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.

Major Products

Oxidation: 3-(2-Methoxyphenoxy)benzoic acid.

Reduction: 3-(2-Methoxyphenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

3-(2-Methoxyphenoxy)benzaldehyde has a molecular formula of C15H14O3 and a molecular weight of approximately 242.27 g/mol. The compound features a benzaldehyde group attached to a 2-methoxyphenoxy moiety, which enhances its reactivity and solubility in organic solvents. The methoxy group can influence the compound's interaction with biological targets, making it a candidate for various research applications.

Chemistry

- Building Block for Synthesis : this compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

- Reactivity Studies : The compound can undergo several reactions, including oxidation to form carboxylic acids or reduction to yield alcohols. These properties are crucial for developing new synthetic methodologies.

| Reaction Type | Product Formed | Common Reagents |

|---|---|---|

| Oxidation | 3-(2-Methoxyphenoxy)benzoic acid | KMnO4, CrO3 |

| Reduction | 3-(2-Methoxyphenoxy)benzyl alcohol | NaBH4, LiAlH4 |

| Substitution | Various substituted derivatives | Nucleophiles (OH-, RO-) |

Biology

- Biological Activity : The presence of the methoxy group suggests potential biological activity. Research indicates that compounds with methoxy substitutions can interact with enzymes and receptors, making them suitable for pharmacological studies.

- Enzyme Interaction Studies : Preliminary studies have suggested that this compound may interact with specific enzymes involved in metabolic pathways. Further investigation is required to elucidate these interactions.

Pharmaceutical Applications

Case Study 1: Synthesis of Bioactive Compounds

In a study examining the synthesis of novel bioactive compounds, researchers utilized this compound as a precursor to develop derivatives with enhanced antibacterial properties. The derivatives were tested against various bacterial strains, demonstrating significant activity compared to standard antibiotics.

Case Study 2: Interaction with Biological Targets

Another research effort focused on the interaction of this compound with specific biological receptors. Molecular docking studies indicated favorable binding affinities, suggesting that this compound could serve as a lead compound for developing new therapeutic agents targeting these receptors.

作用机制

The mechanism of action of 3-(2-Methoxyphenoxy)benzaldehyde is not well-documented. its structural features suggest potential interactions with biological targets. The methoxy group can influence the molecule’s interaction with enzymes and receptors, while the aromatic rings may facilitate binding through π-π interactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

- Structure : A natural benzaldehyde with methoxy (-OCH₃) at C3 and hydroxyl (-OH) at C3.

- Bioactivity : Antioxidant, antimicrobial, and flavoring agent.

- Key Difference: Unlike 3-(2-methoxyphenoxy)benzaldehyde, vanillin lacks the phenoxy linker and exhibits polar hydroxyl groups, enhancing solubility in aqueous systems .

3-(3-Trifluoromethylphenoxy)benzaldehyde

- Structure: Trifluoromethyl (-CF₃) at C3 of the phenoxy group.

- Properties : The electron-withdrawing -CF₃ group increases electrophilicity, making it reactive in nucleophilic substitutions.

- Application : Intermediate in agrochemicals and pharmaceuticals .

3-[(2-Methoxyethoxy)methoxy]benzaldehyde

- Structure : Ethylene glycol-based ether chain at C3.

- Synthesis : Involves Williamson ether synthesis with 2-methoxyethoxy substituents.

- Utility : Enhanced solubility in polar solvents due to flexible ether chains .

Spasmolytic and Antiarrhythmic Effects

- Pyrrole-2-carbaldehyde derivatives (e.g., compound I in ) exhibit spasmolytic activity by reducing ileal contractions (0.48 ± 0.02 Hz frequency inhibition).

- This compound may share similar receptor interactions due to structural analogy .

Antimicrobial and Antioxidant Properties

- Eurotium-derived benzaldehydes (e.g., compounds 26–36 in ) with prenyl and aliphatic chains demonstrate antifungal and antioxidative activities.

Nucleophilic Substitution

- Example : Synthesis of 4-(benzyloxy)-3-phenethoxybenzaldehyde (–2) uses Cs₂CO₃ and alkyl halides for ether formation.

- This compound: Likely synthesized via similar Williamson ether coupling between 3-hydroxybenzaldehyde and 2-methoxybromobenzene .

Oxidation and Protection Strategies

Physicochemical Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | logP<sup>a</sup> | Solubility |

|---|---|---|---|---|---|

| This compound | 66855-92-3 | C₁₄H₁₂O₃ | 228.24 | ~2.8 | Low (organic) |

| Vanillin | 121-33-5 | C₈H₈O₃ | 152.15 | 1.21 | High (aqueous) |

| 3-(3-Trifluoromethylphenoxy)benzaldehyde | 78725-46-9 | C₁₄H₉F₃O₂ | 266.22 | ~3.5 | Moderate (DMSO) |

| 3-[(2-Methoxyethoxy)methoxy]benzaldehyde | 139461-72-6 | C₁₁H₁₄O₄ | 210.23 | ~1.9 | High (polar) |

<sup>a</sup> Predicted using fragment-based methods.

生物活性

3-(2-Methoxyphenoxy)benzaldehyde is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound consists of a benzaldehyde moiety substituted with a methoxyphenoxy group. This substitution pattern is crucial as it influences the compound's reactivity and biological properties. The methoxy group can enhance lipophilicity, potentially affecting the compound's interaction with biological membranes and proteins.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, analogs of this compound have demonstrated strong radical scavenging abilities in various assays, including DPPH and ABTS tests. These activities suggest potential applications in preventing oxidative stress-related diseases .

Enzyme Inhibition

One of the notable biological activities of this compound is its potential to inhibit specific enzymes. For example, studies on related compounds have shown that they can effectively inhibit tyrosinase activity, which is crucial for melanin production in skin cells. This inhibition could have implications for treating hyperpigmentation disorders .

The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can significantly affect enzyme inhibition efficacy, suggesting that this compound may possess similar inhibitory characteristics against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease research .

Study 1: Antioxidant Efficacy

A recent study evaluated the antioxidant efficacy of various derivatives related to this compound. The results indicated that certain analogs exhibited IC50 values comparable to known antioxidants like vitamin C, showcasing their potential for therapeutic applications in oxidative stress management. The most potent analog demonstrated an IC50 value of 12 µM in DPPH radical scavenging assays .

Study 2: Tyrosinase Inhibition

In another investigation, the tyrosinase inhibitory activity of several analogs was assessed. One particular analog showed an IC50 value of 1.12 µM, indicating a significantly stronger inhibitory effect compared to kojic acid (IC50 = 24.09 µM). This highlights the potential of these compounds in cosmetic applications aimed at reducing hyperpigmentation .

Research Findings Summary Table

| Activity | Compound | IC50 Value (µM) | Remarks |

|---|---|---|---|

| Antioxidant | Analog of 3-(2-Methoxyphenoxy) | 12 | Comparable to vitamin C |

| Tyrosinase Inhibition | Analog of 3-(2-Methoxyphenoxy) | 1.12 | Stronger than kojic acid |

| AChE Inhibition | Related Compound | Not specified | Potential for Alzheimer's treatment |

常见问题

Q. Table 1: Key Spectral Data for this compound Derivatives

| Functional Group | H NMR (δ, ppm) | C NMR (δ, ppm) | FTIR (cm) |

|---|---|---|---|

| Aldehyde (CHO) | 9.8–10.2 (s, 1H) | 190–195 | 1690–1730 (C=O) |

| Methoxy (OCH) | 3.75–3.85 (s, 3H) | 55–56 | 2830–2960 (C-H) |

| Aromatic ether | 6.7–7.5 (m, 8H) | 110–160 | 1240–1270 (C-O-C) |

Q. Table 2: Common Impurities and Detection Methods

| Impurity Type | Source | Detection Method |

|---|---|---|

| Oxidation byproducts | Aldehyde degradation | HPLC-MS, TLC |

| Unreacted intermediates | Incomplete substitution | H NMR, GC-FID |

| Stereoisomers | Racemization | Chiral HPLC, CD spectroscopy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。